molecular formula C9H21N3 B1352378 N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 864244-66-6

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No.: B1352378
CAS No.: 864244-66-6
M. Wt: 171.28 g/mol
InChI Key: HUGARFACUNSTSF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in organic synthesis for the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride . The compound’s interactions with these biomolecules are essential for its function and potential therapeutic effects.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can be taken up by cells via endocytosis, leading to its accumulation within the cells . This uptake mechanism allows the compound to exert its effects on cellular processes, potentially leading to therapeutic outcomes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been shown to interact with enzymes involved in the synthesis of furan-2-carboxylic acid derivatives . These interactions are critical for the compound’s biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound is sensitive to air and should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular function, which are essential for understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have therapeutic potential at specific dosages, but high doses may lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound is used as a precursor in the synthesis of furan-2-carboxylic acid derivatives . These metabolic pathways are important for understanding the compound’s biochemical activity and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is taken up by cells via endocytosis, leading to its accumulation within the cells . This uptake mechanism is essential for the compound’s therapeutic potential, as it allows the compound to reach its target sites within the cells.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound’s localization within specific compartments or organelles can influence its biochemical activity and therapeutic potential. Studies have shown that the compound can be directed to specific subcellular compartments through targeting signals or post-translational modifications . Understanding the subcellular localization is crucial for determining the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-10-4-3-5-12-8-6-11(2)7-9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGARFACUNSTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428455
Record name N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864244-66-6
Record name N-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[3-(4-methylpiperazin-1-yl)propyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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